1-(1-butyl-1H-benzimidazol-2-yl)ethanol
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Overview
Description
1-(1-Butyl-1H-benzimidazol-2-yl)ethanol is a chemical compound belonging to the benzimidazole family.
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which this compound is a part of, have been extensively studied for their broad range of chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some benzimidazole derivatives inhibit the function of certain enzymes, disrupt cell division, or interfere with DNA synthesis .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .
Molecular Mechanism
Benzimidazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Preparation Methods
The synthesis of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 1-butylbenzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-(1-Butyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
1-(1-Butyl-1H-benzimidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:
1-(1-Methyl-1H-benzimidazol-2-yl)ethanol: Similar in structure but with a methyl group instead of a butyl group, this compound exhibits different physicochemical properties and biological activities.
2-(1-Butyl-1H-benzimidazol-2-yl)ethanol: This isomer has the hydroxyl group attached to the second position of
Properties
IUPAC Name |
1-(1-butylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)16/h5-8,10,16H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPXNOGQNHZOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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